molecular formula C16H23N3O5S B7707496 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide

2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B7707496
M. Wt: 369.4 g/mol
InChI Key: CUSVRGVTMMETGI-UHFFFAOYSA-N
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Description

2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes involved in the regulation of gene expression. MS-275 has been extensively studied for its potential use in cancer therapy, as well as in other areas of scientific research.

Mechanism of Action

The mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves the inhibition of HDAC1 and HDAC3, which leads to the accumulation of acetylated histones and other proteins that regulate gene expression. This results in the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis and metastasis, as well as to modulate immune responses and inflammation. This compound has been found to be well-tolerated in preclinical studies, with minimal toxicity and no significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide is its potent and selective inhibition of HDAC1 and HDAC3, which makes it a valuable tool for studying the role of these enzymes in gene regulation and disease pathogenesis. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One of the main limitations of this compound is its specificity for HDAC1 and HDAC3, which may limit its usefulness in studying other HDAC isoforms. In addition, this compound has been shown to have variable efficacy in different types of cancer cells, which may limit its clinical utility in cancer therapy.

Future Directions

There are several future directions for research on 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide, including:
1. The development of more potent and selective HDAC inhibitors that can target other HDAC isoforms and have broader therapeutic applications.
2. The identification of biomarkers that can predict the response of cancer cells to this compound and other HDAC inhibitors, which may help to personalize cancer therapy.
3. The investigation of the mechanisms by which this compound modulates immune responses and inflammation, which may lead to the development of new therapies for inflammatory disorders.
4. The exploration of the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce toxicity.
Conclusion
This compound is a potent and selective HDAC inhibitor that has been extensively studied for its potential use in cancer therapy and other areas of scientific research. Its mechanism of action involves the inhibition of HDAC1 and HDAC3, leading to the activation of tumor suppressor genes and the repression of oncogenes. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves several steps, including the reaction of N-methylbenzenesulfonamide with 4-methylbenzyl bromide, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained by recrystallization and purification. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors and hematological malignancies. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as to inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in the treatment of other diseases, such as inflammatory disorders, neurodegenerative diseases, and viral infections.

Properties

IUPAC Name

ethyl 4-[2-[benzenesulfonyl(methyl)amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-3-24-16(21)19-11-9-18(10-12-19)15(20)13-17(2)25(22,23)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSVRGVTMMETGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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